![molecular formula C19H18N2O4S B1668645 Mitoglitazone CAS No. 146062-49-9](/img/structure/B1668645.png)
Mitoglitazone
概要
説明
Mitoglitazone, also known as MSDC-0160, is a compound that belongs to the class of organic compounds known as phenol ethers . It has been used in trials studying the treatment of Type 2 Diabetes and Alzheimer’s Disease . It is an mTOT (mitochondrial target of thiazolidinediones) modulator that targets the mitochondrial pyruvate carrier (MPC), which is a key controller of cellular metabolism .
Molecular Structure Analysis
The molecular formula of Mitoglitazone is C19H18N2O4S . The molecular weight is 370.4 g/mol . The InChI Key is IRNJSRAGRIZIHD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Mitoglitazone has a molecular weight of 370.4 g/mol and a molecular formula of C19H18N2O4S . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 7 .科学的研究の応用
Lung Cancer Treatment
Mitoglitazone has been identified as a potent inhibitor of cellular survival and stress response proteins in lung cancer. Studies suggest that it can act as a multitargeted inhibitor, disrupting the function of proteins crucial for the survival of cancer cells . This could lead to the development of new therapeutic strategies for treating lung cancer, particularly non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
Diabetes Management
Mitoglitazone is being explored for its role in treating Type 2 Diabetes Mellitus (T2DM). It functions as an insulin sensitizer, modulating the mitochondrial pyruvate carrier (MPC), which is a key controller of cellular metabolism . This could provide a new avenue for diabetes management, potentially improving insulin resistance and glycemic control.
Cardiovascular Disease Prevention
Research indicates that Mitoglitazone may offer cardioprotective effects by reducing oxidative damage and conserving mitochondrial function . This could be significant in the prevention and treatment of cardiovascular diseases, which are closely linked to metabolic syndrome and diabetes.
Neurodegenerative Disease Modulation
Mitoglitazone is being studied for its potential role in neurodegenerative diseases. It may influence mitochondrial function, which is a key factor in the pathogenesis of diseases like Alzheimer’s and Parkinson’s . Modulating mitochondrial function could help in managing or slowing the progression of these diseases.
Metabolic Syndrome Intervention
Mitoglitazone has shown promise in addressing components of metabolic syndrome, which includes conditions like central obesity, hypertension, and dyslipidemia . By targeting mitochondrial function, it may offer a novel approach to treating or preventing metabolic syndrome.
Anti-inflammatory Effects
Thiazolidinediones, the class of compounds to which Mitoglitazone belongs, have demonstrated anti-inflammatory effects . This property is beneficial in the treatment of inflammatory diseases and may also play a role in preventing bone resorption in conditions like arthritis.
Safety and Hazards
作用機序
Target of Action
Mitoglitazone, also known as MSDC-0160, primarily targets the Mitochondrial Pyruvate Carrier (MPC) . MPC is a key controller of cellular metabolism .
Mode of Action
Mitoglitazone acts as a mTOT (mitochondrial target of thiazolidinediones) modulator . It modulates the MPC and acts as insulin sensitizers without activating PPAR gamma . This modulation enhances insulin sensitivity and lowers blood-glucose levels .
Biochemical Pathways
It is known that the drug’s modulation of the mpc plays a crucial role in cellular metabolism . This modulation can suppress gluconeogenesis and lipogenesis in primary hepatocytes , potentially affecting multiple metabolic pathways.
Pharmacokinetics
Studies have shown that mitoglitazone has good oral absorption and low toxicity risk
Result of Action
Mitoglitazone’s modulation of the MPC results in improved insulin action . This can lead to lower blood-glucose levels , which is beneficial in the treatment of conditions like Type 2 Diabetes . Moreover, Mitoglitazone has been revealed as a potent inhibitor of cellular survival and stress response proteins of lung cancer .
Action Environment
The efficacy and stability of Mitoglitazone can be influenced by various environmental factors For instance, the presence of other drugs, the patient’s diet, and individual health factors can all impact the drug’s action.
特性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJSRAGRIZIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317736 | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mitoglitazone | |
CAS RN |
146062-49-9 | |
Record name | Mitoglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitoglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitoglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11721 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mitoglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MITOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?
A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), Mitoglitazone demonstrates a unique mechanism. Research suggests that Mitoglitazone exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].
Q2: What evidence supports the potential of Mitoglitazone as an anti-cancer agent specifically in glioma?
A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to Mitoglitazone []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that Mitoglitazone acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for Mitoglitazone to disrupt this metabolic reliance [].
Q3: What are the limitations of current research on Mitoglitazone and what are future research directions?
A: While initial findings on Mitoglitazone's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate Mitoglitazone's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。